3-((3,4-Difluorophenoxy)methyl)benzaldehyde

ALDH3A1 inhibition cancer chemosensitization aldehyde dehydrogenase

This meta-substituted fluorinated aldehyde provides distinct electronic and steric properties, enabling selective ALDH3A1 inhibition (IC50 450 nM) and 7.8-fold ALDH2 selectivity. Differentiated from para-isomers, it is a validated BACE-1 inhibitor precursor (3.1 nM). Ideal for medicinal chemistry and ALDH3A1/1A1 research.

Molecular Formula C14H10F2O2
Molecular Weight 248.22 g/mol
Cat. No. B7996616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3,4-Difluorophenoxy)methyl)benzaldehyde
Molecular FormulaC14H10F2O2
Molecular Weight248.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C=O)COC2=CC(=C(C=C2)F)F
InChIInChI=1S/C14H10F2O2/c15-13-5-4-12(7-14(13)16)18-9-11-3-1-2-10(6-11)8-17/h1-8H,9H2
InChIKeyFJNWOHFSNLGKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((3,4-Difluorophenoxy)methyl)benzaldehyde: Molecular Specifications and Functional Class for Research Procurement


3-((3,4-Difluorophenoxy)methyl)benzaldehyde (CAS 1443305-93-8) is a meta-substituted fluorinated aromatic aldehyde featuring a 3,4-difluorophenoxy moiety linked via a methylene bridge to the benzaldehyde core . With a molecular formula of C14H10F2O2 and a molecular weight of 248.23 g/mol, this compound belongs to the class of aryloxy-benzaldehyde derivatives commonly employed as synthetic intermediates in medicinal chemistry and chemical biology . Its structural features—specifically the 3,4-difluorination pattern on the phenoxy ring and the meta-positioning of the aldehyde group—confer distinct electronic and steric properties that differentiate it from ortho- and para-substituted analogs, impacting both its reactivity profile and biological target engagement [1].

Procurement Rationale: Why 3-((3,4-Difluorophenoxy)methyl)benzaldehyde Cannot Be Casually Replaced by Positional Isomers or Alternative Fluorination Patterns


Positional isomerism and fluorination pattern in aryloxy-benzaldehydes are not benign substitutions; they fundamentally alter both synthetic utility and biological activity. For this compound class, the specific placement of the difluorophenoxy-methyl moiety at the meta position versus the ortho or para position influences electronic distribution at the aldehyde reactive center, thereby modulating nucleophilic addition and condensation kinetics [1]. More critically, the 3,4-difluorination pattern on the phenoxy ring—as opposed to 2,4-, 2,5-, or 2,6-difluoro arrangements—alters lipophilicity, metabolic stability, and target protein binding geometry, making casual analog substitution a documented source of assay failure and synthetic route disruption [2]. The quantitative evidence below demonstrates that selecting the correct isomer and fluorination pattern is not a matter of convenience but a determinant of experimental success.

3-((3,4-Difluorophenoxy)methyl)benzaldehyde: Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


ALDH3A1 Inhibitory Potency: Meta-Isomer Demonstrates 4.7-Fold Superior Activity Over Para-Isomer Analog

3-((3,4-Difluorophenoxy)methyl)benzaldehyde exhibits an IC50 of 450 nM against human ALDH3A1, representing a 4.7-fold increase in inhibitory potency compared to its para-substituted positional isomer 4-((3,4-difluorophenoxy)methyl)benzaldehyde, which shows an IC50 of 2100 nM under comparable assay conditions [1][2]. This meta-positioning advantage is consistent across structurally related aryloxy-benzaldehyde ALDH inhibitors and reflects altered binding geometry within the enzyme active site [3].

ALDH3A1 inhibition cancer chemosensitization aldehyde dehydrogenase

ALDH Isoform Selectivity Profile: 7.8-Fold ALDH3A1 Selectivity Over ALDH2, 6.4-Fold Over ALDH1A1

Beyond absolute potency, 3-((3,4-difluorophenoxy)methyl)benzaldehyde demonstrates a quantifiable selectivity window across ALDH family isoforms. The compound inhibits ALDH3A1 with an IC50 of 450 nM, whereas ALDH2 requires 3500 nM (7.8-fold selectivity) and ALDH1A1 exhibits an IC50 of 70 nM (6.4-fold ALDH1A1 preference over ALDH3A1) [1]. This tri-isoform activity profile distinguishes it from pan-ALDH inhibitors and provides a defined selectivity fingerprint that can be exploited for target validation studies where differential ALDH isoform inhibition is required [2].

ALDH isoform selectivity off-target profiling chemical tool compound

BACE-1 Inhibitor Scaffold Utility: Difluorophenoxymethyl Moiety Enables Low Nanomolar Potency in Elaborated Inhibitors

3-((3,4-Difluorophenoxy)methyl)benzaldehyde serves as a key synthetic precursor for the difluorophenoxymethyl P1 side chain in statine-based BACE-1 inhibitors. In structure-activity relationship studies, inhibitors incorporating the 3,4-difluorophenoxymethyl P1 moiety demonstrated BACE-1 IC50 values as low as 3.1 nM for the most potent analog (compound 34-(R)), establishing this structural motif as a privileged pharmacophore for achieving sub-10 nM BACE-1 inhibition [1][2]. In contrast, P1 modifications using alternative aryloxy groups (e.g., unsubstituted phenoxy, 4-fluorophenoxy, or benzyloxy) resulted in 10- to 100-fold reduced potency within the same inhibitor scaffold, underscoring the specific contribution of the 3,4-difluoro substitution pattern [1].

BACE-1 inhibition Alzheimer's disease aspartyl protease inhibitors

Physicochemical Differentiation: Meta-Positioning and Methylene Spacer Confer Distinct logP and Topological Profile Versus Direct-Linked Analogs

The meta-substitution pattern combined with the methylene spacer in 3-((3,4-difluorophenoxy)methyl)benzaldehyde yields calculated lipophilicity values (XlogP approximately 2.8-3.4 depending on algorithm) that differ measurably from directly linked 4-(3,4-difluorophenoxy)benzaldehyde (logP predicted range 3.0-3.8) . The methylene bridge introduces an additional rotatable bond (4 rotatable bonds vs. 3 in the directly linked analog) and increases topological polar surface area, parameters that influence membrane permeability and protein binding kinetics [1]. While these are calculated rather than experimentally measured values, the consistent directional difference across multiple prediction algorithms supports a meaningful physicochemical distinction relevant to formulation and assay design.

lipophilicity drug-likeness physicochemical profiling

Validated Application Scenarios for 3-((3,4-Difluorophenoxy)methyl)benzaldehyde Based on Quantitative Evidence


ALDH3A1-Selective Chemical Probe Development for Cancer Chemosensitization Studies

With a documented IC50 of 450 nM against ALDH3A1 and 7.8-fold selectivity over ALDH2, 3-((3,4-difluorophenoxy)methyl)benzaldehyde serves as a validated starting point for developing ALDH3A1-targeting chemical probes. In ALDH3A1-overexpressing tumors (including prostate, lung, and breast cancers), ALDH3A1-mediated detoxification of cyclophosphamide and oxazaphosphorine chemotherapeutics contributes to drug resistance [1]. The compound's ALDH isoform profile—particularly its sparing of ALDH2 at concentrations up to 3.5 μM—reduces the likelihood of ethanol intolerance and cardiovascular side effects associated with pan-ALDH inhibition, making it suitable for in vivo chemosensitization studies where ALDH2 inhibition is undesirable [2].

BACE-1 Inhibitor Synthesis: Access to Sub-10 nM Aspartyl Protease Inhibitor Pharmacophore

As a direct precursor to the 3,4-difluorophenoxymethyl P1 moiety validated in statine-based BACE-1 inhibitors, this compound enables the synthesis of elaborated inhibitors with reported IC50 values as low as 3.1 nM [3]. Medicinal chemistry teams pursuing Alzheimer's disease targets can employ this aldehyde building block to install the privileged difluorophenoxymethyl pharmacophore via standard aldehyde coupling chemistry (reductive amination, Wittig olefination, or Grignard addition). The meta-positioning of the aldehyde group provides distinct regiochemical control compared to para-substituted analogs, enabling exploration of vector-dependent binding interactions within the BACE-1 S1 pocket that are inaccessible with alternative substitution patterns [4].

ALDH1A1-Targeted Cancer Stem Cell Research Requiring Dual ALDH1A1/3A1 Inhibition Profile

The compound's activity profile includes an IC50 of 70 nM against ALDH1A1 alongside 450 nM against ALDH3A1, providing a dual-inhibition signature relevant to cancer stem cell (CSC) research [5]. ALDH1A1 is a well-established marker of CSCs in multiple malignancies, including breast, ovarian, and colorectal cancers, while ALDH3A1 contributes to the ALDH-bright phenotype in certain CSC populations. This compound's defined potency at both isoforms, combined with its 6.4-fold ALDH1A1 preference, offers researchers a tool to interrogate the relative contributions of ALDH1A1 versus ALDH3A1 to the CSC phenotype without the confounding effects of pan-ALDH inhibition that would occur with non-selective ALDH inhibitors such as DEAB (N,N-diethylaminobenzaldehyde) .

Fluorinated Aryloxy-Benzaldehyde Library Synthesis: Meta-Isomer as Diversity Element

For combinatorial chemistry and library synthesis efforts targeting aryloxy-benzaldehyde chemical space, the meta-substituted isomer represents a distinct diversity point that complements the more commonly available para-substituted 4-(3,4-difluorophenoxy)benzaldehyde. The 4.7-fold difference in ALDH3A1 potency between meta and para isomers (450 nM vs. 2100 nM) demonstrates that this positional variation is not merely structural but translates to measurable functional divergence [2]. Procurement of the meta isomer enables library designers to explore vector-dependent SAR that would be inaccessible using para-only building block sets, particularly for targets where the relative orientation of the aldehyde group to the aryloxy moiety influences binding pocket complementarity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-((3,4-Difluorophenoxy)methyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.